molecular formula C11H6F3NO2S B1420368 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 762287-51-4

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No. B1420368
M. Wt: 273.23 g/mol
InChI Key: DSHZQLTWBMTKEW-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are used in various fields due to their unique properties. For example, they can act as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as diolefination . This process is typically mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring with a trifluoromethyl group attached . The exact structure would depend on the specific compound and its synthesis.


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds typically have unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, they often have a high density and boiling point .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Novel Thiazole Compounds Synthesis : Ethyl-2-[4'(3"-fluorobenzyloxy)phenyl]-4-(trifluoromethyl)thiazole-5-carboxylate, a derivative of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, shows fungicidal activity against Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015).
  • Photolysis Applications : The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in acetonitrile containing trifluoroacetic acid leads to the synthesis of thiazole-5-carboxylate esters, demonstrating a unique application in synthetic chemistry (M. Fong et al., 2004).

Biological and Medicinal Research

  • Anticancer Activity : Novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which may include the 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, have shown anticancer activity against various cell lines, indicating potential therapeutic applications (Wen-Xi Cai et al., 2016).

Industrial Applications

  • Synthesis of Fungicides : The compound has been utilized in the synthetic process of novel fungicides like Thifuzamide, showcasing its role in agricultural chemistry (Liu An-chang, 2012).
  • Corrosion Inhibition : Thiazole derivatives, including those related to 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, have shown potential as corrosion inhibitors in acidic media, relevant in materials science and engineering (Turuvekere K. Chaitra et al., 2016).

Advanced Chemical Studies

  • Spectroscopic and Structural Analysis : Extensive spectroscopic methods (FT-IR, NMR, Raman, X-ray, MS) and theoretical calculations (Hartree–Fock and DFT) have been used to study the structural and conformational aspects of derivatives of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, contributing to the understanding of its chemical properties (N. Buceta et al., 2004).

Safety And Hazards

Like all chemicals, trifluoromethylphenyl compounds should be handled with care. They can pose various hazards, such as skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(18-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZQLTWBMTKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Synthesis routes and methods

Procedure details

Ethyl 2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (28 mg, 0.09 mmol.) and LiOH (5.0 mg, 0.12 mmol) were diluted with THF/H2O=1:1 (1 mL), and then stirred for 3 hrs at room temperature. The mixture was acidified with 1N HCl, concentrated under reduced pressure, and diluted with EtOAc and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude title compound as a yellow solid (23 mg, 91%).
Quantity
28 mg
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reactant
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5 mg
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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